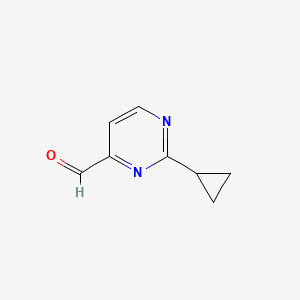

2-Cyclopropylpyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBFPFJYLGEEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652329 | |

| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948549-81-3 | |

| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis and Synthetic Utility of 2-Cyclopropylpyrimidine-4-carbaldehyde

Abstract: 2-Cyclopropylpyrimidine-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural combination—a planar, electron-deficient pyrimidine ring, a strained, three-dimensional cyclopropyl group, and a reactive aldehyde handle—makes it a versatile scaffold for generating novel molecular entities. This guide provides an in-depth analysis of its structure, proposes a robust synthetic pathway based on established chemical principles, details expected analytical characterization, and demonstrates its synthetic utility in the context of drug discovery workflows.

Introduction and Strategic Significance

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and vital biological molecules.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its role in modern drug design.[1] The introduction of a cyclopropyl moiety imparts a unique three-dimensional character to an otherwise flat scaffold. This modification is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as solubility and lipophilicity.

This compound (CAS 948549-81-3) emerges as a particularly valuable intermediate. The aldehyde at the 4-position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the straightforward introduction of diverse functional groups and the construction of complex molecular libraries. This guide aims to provide a comprehensive technical overview for researchers looking to leverage this potent building block in their synthetic programs.

Proposed Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a robust and scalable route can be designed by combining established methods for pyrimidine construction and functionalization. The proposed pathway begins with the condensation of cyclopropanecarboxamidine with a suitable three-carbon synthon, followed by functional group interconversion to install the aldehyde.

Proposed Synthetic Workflow

A logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 2-cyclopropyl-4-methylpyrimidine. The workflow involves an oxidation step, a common and effective method for converting methyl-substituted heterocycles into their corresponding aldehydes.

Caption: Proposed synthesis of this compound via Riley oxidation.

Experimental Protocol: Riley Oxidation

This protocol is based on the well-established Riley oxidation, a standard method for the conversion of activated methyl groups to aldehydes.[3]

Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for the α-position of carbonyls and activated methyl groups on heteroaromatic systems. 1,4-Dioxane is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve both the organic substrate and the inorganic oxidant. The reaction is conducted under an inert atmosphere to prevent over-oxidation or side reactions.

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-cyclopropyl-4-methylpyrimidine (1.0 eq).

-

Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10 volumes). Begin stirring and add selenium dioxide (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. Wash the pad with ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Structural Verification and Expected Analytical Data

Confirmation of the final structure is achieved through a combination of spectroscopic methods. The following table summarizes the expected data based on the analysis of analogous structures and foundational principles of spectroscopy.

| Analysis Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~8.9 (d, 1H, Pyrimidine-H6), δ ~7.5 (d, 1H, Pyrimidine-H5), δ ~2.3 (m, 1H, Cyclopropyl-CH), δ ~1.2-1.4 (m, 4H, Cyclopropyl-CH₂). The aldehyde proton is expected to be significantly deshielded. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~193 (C=O), δ ~170 (C2), δ ~158 (C6), δ ~155 (C4), δ ~120 (C5), δ ~18 (Cyclopropyl-CH), δ ~12 (Cyclopropyl-CH₂). |

| FT-IR (ATR) | ν ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet), ~1710 cm⁻¹ (C=O stretch), ~1580, 1550 cm⁻¹ (Pyrimidine ring C=N, C=C stretches). |

| Mass Spectrometry (ESI+) | Predicted m/z: 149.0709 ([M+H]⁺), 171.0529 ([M+Na]⁺). High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈N₂O.[4] |

In-Depth Structural Analysis

The molecule's bioactivity and synthetic reactivity are direct consequences of its unique three-dimensional structure and electronic properties.

Caption: Core structural features of this compound.

-

Pyrimidine Ring: The pyrimidine ring is an aromatic, planar heterocycle. The two nitrogen atoms act as electron-withdrawing groups, making the ring electron-deficient. This influences the reactivity of the attached aldehyde and the aromatic protons. The nitrogen atoms at positions 1 and 3 are potential hydrogen bond acceptors, a critical feature for molecular recognition in biological systems.

-

Aldehyde Group: The formyl group at the C4 position is coplanar with the pyrimidine ring to maximize resonance stabilization. The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack, making it an ideal handle for synthetic elaboration.

-

Cyclopropyl Group: Attached at the C2 position, the cyclopropyl ring introduces significant conformational constraint and a defined three-dimensional vector. The C-C bonds of the cyclopropyl group have a high degree of p-character, allowing for potential electronic conjugation with the pyrimidine ring, which can modulate the overall reactivity of the scaffold.

Reactivity and Synthetic Utility: Reductive Amination

To illustrate the synthetic utility of this compound, we will detail a standard, high-yield protocol for reductive amination. This reaction is one of the most powerful and frequently used methods in medicinal chemistry for installing amine functionalities.

Reductive Amination Workflow

This workflow transforms the aldehyde into a secondary amine, a common functional group in bioactive molecules.

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol: Reductive Amination

Rationale: The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary amine under mildly acidic conditions (catalyzed by acetic acid) to form a protonated iminium ion intermediate. Second, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added. It is specifically chosen because it is not reactive enough to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion to the final amine. Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 volumes).

-

Amine Addition: Add the desired primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude secondary amine by silica gel column chromatography or preparative HPLC as needed.

Conclusion

This compound stands as a high-potential building block for synthetic and medicinal chemistry. While detailed experimental characterization in public literature is limited, its structure can be confidently analyzed, and its synthesis and reactivity can be reliably predicted based on decades of established chemical precedent. Its constituent parts—the biologically relevant pyrimidine ring, the property-enhancing cyclopropyl group, and the synthetically versatile aldehyde—provide a powerful toolkit for the rapid generation of novel compounds with promising applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). Available at: [Link]

-

Biological and medicinal significance of pyrimidines. ResearchGate. Available at: [Link]

-

This compound (C8H8N2O). PubChem. Available at: [Link]

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.

- Herbicidal pyrimidines. Google Patents.

-

Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central (PMC). Available at: [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available at: [Link]

-

Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Bentham Science. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Cyclopropylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Cyclopropylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, synthesis, and analytical characterization. The inherent reactivity of the pyrimidine core, coupled with the unique conformational constraints of the cyclopropyl group, makes this molecule a versatile scaffold for the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of pyrimidine-based compounds.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including nucleobases and numerous therapeutic agents. Their prevalence in nature and their ability to engage in various biological interactions have made them a privileged scaffold in drug design. The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring imparts a degree of conformational rigidity and can influence metabolic stability and binding affinity to biological targets. The carbaldehyde at the 4-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known properties of this compound.

General and Predicted Properties

A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while predicted values provide useful estimates, they should be supplemented with experimental data for confirmation.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948549-81-3 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Predicted Boiling Point | 272.9 ± 13.0 °C | N/A |

| Predicted Density | 1.282 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 0.36 ± 0.23 | N/A |

| Predicted XlogP | 0.6 | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic route to this compound would likely involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the carbaldehyde group. One common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde

Introduction

2-Cyclopropylpyrimidine-4-carbaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug development. The unique combination of the electron-deficient pyrimidine core and the strained, lipophilic cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of two robust and versatile synthetic pathways for the preparation of this valuable intermediate, designed for researchers, chemists, and professionals in the field of drug discovery and process development.

The presented strategies are rooted in fundamental principles of heterocyclic chemistry and modern synthetic methodologies. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route.

Strategic Overview: Two Convergent Pathways

Two primary strategies are outlined for the synthesis of the target compound, each with distinct advantages depending on the availability of starting materials and desired scale.

-

Pathway A: De Novo Ring Construction. This approach builds the pyrimidine ring from acyclic precursors, incorporating the cyclopropyl moiety from the outset via cyclopropylamidine. This bottom-up strategy offers flexibility in analog synthesis by modifying the condensation partner.

-

Pathway B: Post-Functionalization via Cross-Coupling. This strategy begins with a pre-formed, functionalized pyrimidine core and introduces the cyclopropyl group in a later stage using modern palladium-catalyzed cross-coupling chemistry. This is often advantageous when suitable pyrimidine precursors are commercially available or readily accessible.

Pathway A: De Novo Synthesis via Cyclopropylamidine Condensation

This pathway constructs the 2-cyclopropylpyrimidine core through the classical condensation of an amidine with a 1,3-dicarbonyl equivalent. The key steps involve the preparation of cyclopropylamidine, its condensation to form a stable pyrimidine intermediate, and subsequent functional group manipulations to install the 4-carbaldehyde.

Workflow Diagram: Pathway A

An In-depth Technical Guide to 2-Cyclopropylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases essential for life.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted pyrimidines, 2-Cyclopropylpyrimidine-4-carbaldehyde has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and applications in the development of novel therapeutic agents. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical resource for researchers in both academic and industrial settings.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. This compound is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 948549-81-3 | [2] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Monoisotopic Mass | 148.0637 Da | [3] |

| SMILES | O=Cc1ccnc(n1)C1CC1 | [3] |

| InChIKey | SVBFPFJYLGEEEH-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Tale of Two Oxidations

The synthesis of this compound can be efficiently achieved through the oxidation of readily available precursors. The two primary and most effective methods reported in the literature are the oxidation of a primary alcohol and the direct oxidation of a methyl group. The choice between these routes often depends on the availability of the starting material and the desired scale of the reaction.

Method 1: Oxidation of 4-hydroxymethyl-2-cyclopropylpyrimidine

This approach involves the chemoselective oxidation of the primary alcohol at the 4-position of the pyrimidine ring. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed, with the selection often guided by factors such as substrate tolerance, reaction conditions, and ease of purification.

Caption: Oxidation of 4-hydroxymethyl-2-cyclopropylpyrimidine.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Rationale: PCC is a versatile and relatively mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically performed in an anhydrous solvent to prevent the formation of the corresponding carboxylic acid.

-

Step-by-Step Methodology:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-hydroxymethyl-2-cyclopropylpyrimidine (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Method 2: Riley Oxidation of 4-methyl-2-cyclopropylpyrimidine

The Riley oxidation offers a more direct route to the aldehyde from the corresponding methyl-substituted pyrimidine.[4][5] This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent and is particularly useful for the oxidation of activated methyl or methylene groups.[4][6]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde | C9H12N2O2 | CID 104253122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Riley Oxidation | NROChemistry [nrochemistry.com]

Spectroscopic Data of 2-Cyclopropylpyrimidine-4-carbaldehyde: An In-depth Technical Guide

Introduction

2-Cyclopropylpyrimidine-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrimidine core substituted with a cyclopropyl group and an aldehyde functionality, presents a rich landscape for spectroscopic characterization. The interplay between the electron-donating cyclopropyl ring and the electron-withdrawing aldehyde and pyrimidine moieties creates a distinct electronic environment, which is reflected in its spectroscopic signatures. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not widely available in public repositories, this guide leverages predictive models and data from analogous structures to provide a robust and scientifically-grounded interpretation.

Molecular Structure and Key Features

The structure of this compound forms the basis for interpreting its spectroscopic data. The key features include a six-membered aromatic pyrimidine ring, a strained three-membered cyclopropyl ring, and a reactive aldehyde group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the cyclopropyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - | 1H |

| Pyrimidine-H5 | 7.4 - 7.6 | Doublet | ~5.0 | 1H |

| Pyrimidine-H6 | 8.8 - 9.0 | Doublet | ~5.0 | 1H |

| Cyclopropyl-CH | 2.2 - 2.5 | Multiplet | - | 1H |

| Cyclopropyl-CH₂ | 1.1 - 1.4 | Multiplet | - | 4H |

Causality behind Predicted Shifts:

-

Aldehyde Proton: The strong deshielding effect of the carbonyl group and the aromatic pyrimidine ring places the aldehyde proton in the far downfield region.

-

Pyrimidine Protons: The protons on the pyrimidine ring are in an electron-deficient environment, leading to downfield chemical shifts. The coupling between H5 and H6 is a characteristic feature of adjacent protons on a pyrimidine ring.

-

Cyclopropyl Protons: The cyclopropyl protons appear in the upfield region, which is characteristic of strained ring systems. The unique electronic nature of the cyclopropyl group, with its "pseudo-unsaturated" character, influences the shielding of these protons.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 195 |

| Pyrimidine C2 | 165 - 170 |

| Pyrimidine C4 | 155 - 160 |

| Pyrimidine C6 | 150 - 155 |

| Pyrimidine C5 | 120 - 125 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 10 - 15 |

Causality behind Predicted Shifts:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are in an sp² hybridized state and are part of an aromatic system, resulting in chemical shifts in the aromatic region. The carbon atoms attached to nitrogen (C2, C4, C6) are generally more deshielded.

-

Cyclopropyl Carbons: The sp³ hybridized carbons of the cyclopropyl group are shielded and appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound is as follows.[2][3][4]

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[2]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.

-

Spectrometer Setup: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, pyrimidine ring, and cyclopropyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| C=O (aldehyde) | 1700 - 1720 | Stretching |

| C-H (aldehyde) | 2720 - 2820 (two bands) | Stretching |

| C=N, C=C (pyrimidine) | 1500 - 1600 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (cyclopropyl) | ~3080 | Stretching |

| C-H (cyclopropyl) | ~1020 | Bending |

Causality behind Predicted Absorptions:

-

Aldehyde Group: The strong C=O stretching vibration is a prominent feature in the IR spectrum. The two C-H stretching bands are also characteristic of aldehydes.[5][6]

-

Pyrimidine Ring: The C=N and C=C stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.[7][8]

-

Cyclopropyl Group: The C-H stretching vibration of the cyclopropyl group occurs at a slightly higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds.[1]

Experimental Protocol: IR Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining an IR spectrum.[9][10][11][12]

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Thoroughly grind the KBr in the mortar to a fine powder. Add the sample and continue grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet press die.

-

Pressing: Apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.

Caption: Workflow for IR sample preparation (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Impact - EI)

Under electron impact ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Predicted Fragmentation Pathway |

| 148 | [M]⁺˙ | Molecular ion |

| 147 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 120 | [M-CO]⁺˙ | Loss of carbon monoxide from the aldehyde |

| 119 | [M-CHO]⁺ | Loss of the formyl radical |

| 107 | [M-C₃H₅]⁺ | Loss of the cyclopropyl radical |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |

Causality behind Predicted Fragmentation: The fragmentation of pyrimidine derivatives in EI-MS often involves characteristic losses of small neutral molecules and radicals.[13][14][15][16]

-

Loss of H and CHO: The aldehyde group is a common site for initial fragmentation, leading to the loss of a hydrogen atom or the entire formyl group.

-

Loss of CO: The loss of a stable carbon monoxide molecule is a favorable fragmentation pathway for aldehydes.

-

Loss of Cyclopropyl Radical: The cyclopropyl group can be lost as a radical.

-

Ring Fragmentation: The pyrimidine ring can undergo fragmentation to produce smaller, characteristic ions.

Experimental Protocol: Mass Spectrometry (EI)

The following is a general procedure for obtaining an EI mass spectrum.[17][18][19][20][21]

Procedure:

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe can be used.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. By combining predictive methods with established spectroscopic principles and data from analogous compounds, a comprehensive and scientifically sound analysis has been presented. The provided experimental protocols offer a practical framework for researchers to obtain and interpret the spectroscopic data of this and related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

References

- The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. Benchchem.

- IR, NMR spectral data of pyrimidine derivatives.

- Infrared Spectra of Sulfonamide Derivatives. I.

- Mass spectral fragmentation modes of pyrimidine deriv

- FT-IR data of pyrimidine derivatives compounds.

- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Calculated vs . experimental IR spectrum of pyrimidine in CS 2.

- Introduction to Electron Impact Ionization for GC–MS.

- IR Spectroscopy of Solids.

- How To Prepare And Run An NMR Sample. Alwsci.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Infrared Spectroscopy Testing | ASTM E1252 & E168. Infinita Lab.

- Gas-phase fragmentation of protonated C60-pyrimidine deriv

- Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT.

- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.

- Pyrimidine, 4-methyl-. NIST WebBook.

- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- NMR Techniques in Organic Chemistry: a quick guide.

- Experiment 2 - NMR Spectroscopy. WebAssign.

- Electron Ionization.

- Mass Spectrometry Ionization Methods.

- Sampling of solids in IR spectroscopy. Slideshare.

- Mass Spectrometry Tutorial (Dr. Kamel Harrata).

- Cyclopropyl aromatic chemistry. I. Ultraviolet spectra of certain cyclopropyl aromatic systems. Journal of the American Chemical Society.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- General Techniques for Obtaining Infrared Spectra for Qualit

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.

- IR Sample Prepar

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical: A High-Level Computational Study.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Cyclopropyl Group: An Excited-State Aromaticity Indic

- How does the cyclopropyl group influence conjugation and arom

- CASPRE - 13 C NMR Predictor.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- Aminocyclopyrachlor. PubChem.

- 1H-Imidazole-4-carbaldehyde(3034-50-2) 1 H NMR. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. web.mit.edu [web.mit.edu]

- 4. uwyo.edu [uwyo.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. article.sapub.org [article.sapub.org]

- 15. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bitesizebio.com [bitesizebio.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

reactivity profile of the aldehyde group in 2-Cyclopropylpyrimidine-4-carbaldehyde

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Cyclopropylpyrimidine-4-carbaldehyde

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure marries three distinct chemical motifs: an electron-deficient pyrimidine ring, a reactive aldehyde group, and a conformationally constrained cyclopropyl moiety. This unique combination imparts a nuanced reactivity profile, making the aldehyde group a versatile handle for a wide array of chemical transformations. Pyrimidine-based drugs have found widespread therapeutic applications, including anticancer, antiviral, and anti-infective agents, underscoring the importance of understanding the chemistry of functionalized pyrimidine scaffolds.[1]

This guide provides an in-depth exploration of the factors governing the reactivity of the aldehyde group in this compound. We will dissect the electronic and steric landscape of the molecule, detail its participation in key reaction classes, and provide field-proven experimental protocols. The focus will be on the causality behind its chemical behavior, offering insights for drug development professionals and synthetic chemists aiming to leverage this scaffold in their research.

The Electronic and Steric Landscape: A Tale of Two Rings

The reactivity of the C4-carbaldehyde is fundamentally controlled by the interplay between the pyrimidine and cyclopropyl substituents. These groups exert opposing and complementary electronic effects that define the electrophilicity of the aldehyde carbon.

Activation by the Pyrimidine Ring

The pyrimidine ring, a diazine, is an electron-deficient heteroaromatic system.[2] The two nitrogen atoms at positions 1 and 3 act as powerful electron-withdrawing groups through both inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density significantly polarizes the C4-carbon of the ring, which in turn enhances the electrophilic character of the attached aldehyde carbon. This activation makes the aldehyde highly susceptible to attack by a broad range of nucleophiles.

Modulation by the Cyclopropyl Group

The cyclopropyl group is a unique substituent in organic chemistry.[3] Its C-C bonds possess significant p-character, allowing them to conjugate with adjacent π-systems, a phenomenon often described using Walsh orbital models.[4][5] In this "bisected" conformation, the cyclopropyl group can act as a π-electron donor, partially mitigating the electron-withdrawing effect of the pyrimidine ring.[4] However, it also provides conformational rigidity. This dual electronic nature and steric profile are critical factors in modulating the molecule's reactivity and are often exploited in drug design to enhance metabolic stability or binding affinity.[3][6]

Caption: Electronic interplay in this compound.

Key Reaction Classes of the Aldehyde Group

The activated nature of the formyl group in this compound allows it to participate in a diverse range of chemical reactions. These transformations demonstrate its synthetic versatility as an intermediate.[7]

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for such transformations.

-

Grignard and Organolithium Reagents: Addition of organometallic reagents provides a direct route to secondary alcohols, introducing new carbon-carbon bonds. The choice of an aprotic solvent like THF or diethyl ether is critical to prevent quenching the highly basic reagent.

-

Cyanide Addition (Cyanohydrin Formation): The addition of a cyanide source (e.g., NaCN or TMSCN) forms a cyanohydrin. This intermediate is synthetically valuable, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) efficiently converts the aldehyde into an alkene, offering a reliable method for C=C bond formation.

| Reagent Class | Product Type | Typical Conditions | Significance |

| R-MgX, R-Li | Secondary Alcohol | Anhydrous THF, -78 °C to RT | C-C bond formation, access to chiral centers |

| NaCN / H+ | Cyanohydrin | Aqueous EtOH, pH control | Versatile intermediate for acids, amines |

| Ph₃P=CHR | Alkene | Anhydrous THF, RT | Stereoselective C=C bond formation |

Reductive and Oxidative Transformations

Standard redox chemistry can be readily applied to the aldehyde group to access the corresponding primary alcohol or carboxylic acid, respectively.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for converting the aldehyde to 4-(hydroxymethyl)-2-cyclopropylpyrimidine. The chemoselectivity is excellent, leaving the pyrimidine ring untouched.

-

Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the aldehyde to 2-cyclopropylpyrimidine-4-carboxylic acid. Milder reagents like selenium dioxide have also been used for the synthesis of pyrimidine-4-carbaldehydes from the corresponding methylpyrimidines, highlighting the accessible redox states.[7] This carboxylic acid moiety is a common feature in bioactive molecules, including herbicides like Aminocyclopyrachlor.[8][9]

Caption: Core redox transformations of the aldehyde group.

Condensation Reactions: The Gateway to Imines (Schiff Bases)

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a cornerstone of combinatorial chemistry and drug discovery.[10] This condensation reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The resulting imine bond is a critical linker used to connect different molecular fragments, and pyrimidine Schiff bases have been investigated for a range of biological activities.[11][12] The reaction is highly efficient and serves as a key step in the synthesis of more complex heterocyclic systems.[10]

Protocol 2.3.1: Synthesis of a Schiff Base Derivative

This protocol describes a general, self-validating procedure for the condensation of this compound with a primary amine.

Objective: To synthesize N-(aryl)-1-(2-cyclopropylpyrimidin-4-yl)methanimine.

Methodology Rationale:

-

Solvent: Ethanol is chosen as it effectively dissolves both reactants and the intermediate, while also being compatible with the mild acidic catalyst.

-

Catalyst: A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.

-

Control: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde and the formation of the more nonpolar imine product. The progress validates the reaction's success before workup.

Step-by-Step Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolution: Add absolute ethanol (approx. 0.2 M concentration) and stir until all the aldehyde has dissolved.

-

Amine Addition: Add the desired primary amine (1.05 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure Schiff base.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy in drug discovery.[13][14] Aldehydes are frequent participants in these powerful transformations. This compound is an ideal candidate for MCRs such as the Biginelli or Ugi reactions.

-

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[13] The aldehyde's role is to condense with urea to form an acyliminium ion intermediate, which then undergoes further reaction. The steric profile of the aldehyde can influence the reaction's efficiency.[15][16]

-

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[17] This reaction rapidly generates peptide-like scaffolds with high molecular diversity. The electrophilic aldehyde first condenses with the amine to form a Schiff base in situ, which is a key step in the Ugi mechanism.[17]

// Nodes for Reactants Aldehyde [label="2-Cyclopropylpyrimidine\n-4-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Primary Amine\n(R²-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Carboxylic Acid\n(R³-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide\n(R⁴-NC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Central Process Node MCR [label="Ugi Four-Component\nReaction (U-4CR)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Node Product [label="α-Acylamino Amide\nProduct", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Aldehyde -> MCR; Amine -> MCR; Acid -> MCR; Isocyanide -> MCR; MCR -> Product [label=" One-Pot\nSynthesis"]; }

Caption: Workflow for a Ugi Multicomponent Reaction.

Conclusion: A Scaffold Primed for Innovation

The reactivity of the aldehyde group in this compound is a finely tuned system governed by the electronic push-pull of its substituents. The activating nature of the pyrimidine ring renders the aldehyde highly susceptible to a wide range of synthetically useful transformations, from classical nucleophilic additions and redox reactions to modern multicomponent strategies. The cyclopropyl group provides an additional layer of control, influencing both the electronic environment and the steric accessibility of the reactive center. This detailed understanding empowers researchers, scientists, and drug development professionals to strategically employ this versatile building block in the rational design and synthesis of novel, high-value molecules for a multitude of applications.

References

-

Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Source: ResearchGate URL: [Link]

-

Title: Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions Source: ResearchGate URL: [Link]

-

Title: How does the cyclopropyl group influence conjugation and aromaticity? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]

-

Title: Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview) Source: ResearchGate URL: [Link]

-

Title: Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review Source: ResearchGate URL: [Link]

-

Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

-

Title: Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrimidine Source: Pharmaguideline URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement Source: Royal Society of Chemistry URL: [Link]

-

Title: Chemistry & Biology Of Multicomponent Reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An approach to fused pyrimidine derivatives via Schiff bases of aromatic ortho -nitrocarbaldehydes. An investigation of substituent effects on the reaction course Source: ResearchGate URL: [Link]

-

Title: Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives Source: MDPI URL: [Link]

-

Title: Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities Source: MDPI URL: [Link]

-

Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study Source: PubMed URL: [Link]

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

-

Title: Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against Source: Research Square URL: [Link]

-

Title: Biginelli Reactions by Steric Control under Solvent-free Conditions Source: ResearchGate URL: [Link]

-

Title: Aminocyclopyrachlor Source: Wikipedia URL: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]

- 12. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 13. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Cyclopropylpyrimidine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Introduction: In the intricate landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged structures that have garnered significant attention, the cyclopropylpyrimidine core has emerged as a versatile and powerful motif in the design of innovative therapeutics. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the diverse biological activities inherent to the pyrimidine nucleus, have culminated in a new generation of drug candidates targeting a spectrum of diseases, from viral infections to cancer.

This in-depth technical guide provides a comprehensive exploration of the biological activities of cyclopropylpyrimidine compounds. Moving beyond a superficial overview, this document delves into the causal relationships between molecular structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore key therapeutic applications, and provide detailed experimental protocols to empower the scientific community in harnessing the full potential of this remarkable chemical scaffold.

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a drug candidate is a deliberate and strategic decision driven by its unique physicochemical properties. This small, strained ring system is far from a passive structural element; it actively modulates a molecule's biological behavior in several advantageous ways:

-

Metabolic Stability: The high bond dissociation energy of the C-H bonds within the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This intrinsic resistance to metabolic degradation can significantly increase a drug's half-life and oral bioavailability, crucial parameters for therapeutic efficacy.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the compound into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.

-

Improved Potency and Lipophilicity: The cyclopropyl group can favorably influence a molecule's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets. Furthermore, its unique electronic properties can lead to enhanced binding interactions with the target protein, resulting in increased potency.

Antiviral Activity of Cyclopropylpyrimidine Compounds: A New Frontier in Infectious Disease

Cyclopropylpyrimidine nucleoside analogs have demonstrated significant promise as a new class of antiviral agents, exhibiting potent activity against a range of DNA and RNA viruses.

Mechanism of Action: Chain Termination and Polymerase Inhibition

The primary mechanism of antiviral action for many cyclopropylpyrimidine nucleosides is the inhibition of viral DNA or RNA polymerases.[1][2] These compounds act as chain terminators during viral replication. After being converted to their triphosphate form by host or viral kinases, they are incorporated into the growing viral DNA or RNA strand by the viral polymerase. However, the lack of a 3'-hydroxyl group on the cyclopropyl "sugar" mimic prevents the addition of the next nucleotide, thereby halting replication.[1][2]

Therapeutic Applications and Efficacy

Cyclopropylpyrimidine derivatives have shown notable efficacy against several clinically relevant viruses:

-

Herpesviruses (HSV, VZV, CMV, EBV): Several cyclopropylpyrimidine nucleoside analogs have demonstrated potent in vitro activity against various herpesviruses.[3]

-

Hepatitis B Virus (HBV): Certain exomethylene cyclopropyl pyrimidine nucleosides have displayed moderate anti-HBV activity with low cytotoxicity.[4]

-

Coronaviruses: Recent studies have highlighted the potential of cyclopropylamino-substituted pyrimido[4,5-d]pyrimidines as effective agents against human coronaviruses, including HCoV-229E.[5]

| Compound Class | Virus | Activity (EC50/IC50) | Reference |

| Cyclopropyl Guanine Nucleoside Analogs | Herpesviruses | Potent in vitro activity | [3] |

| Exomethylene Cyclopropyl Pyrimidine Nucleosides | HBV | Moderate activity | [4] |

| Cyclopropylamino-pyrimido[4,5-d]pyrimidines | HCoV-229E | Effective inhibition | [5] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.[6][7][8][9]

Objective: To determine the concentration of a cyclopropylpyrimidine compound that inhibits viral plaque formation by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus stock of known titer.

-

Cyclopropylpyrimidine test compound dissolved in an appropriate solvent (e.g., DMSO).

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the cyclopropylpyrimidine compound in a cell culture medium.

-

Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with the crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][10][11]

Anticancer Activity: Targeting Kinase Signaling Pathways

The cyclopropylpyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy.

Mechanism of Action: Inhibition of Key Oncogenic Kinases

Cyclopropylpyrimidine-based compounds often function as ATP-competitive inhibitors of protein kinases.[12][13] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets and Therapeutic Potential

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers.[14][15] Cyclopropylpyrimidine derivatives have been developed as potent inhibitors of CDK4 and CDK6, which play a crucial role in the G1 phase of the cell cycle.[16][17] Inhibition of CDK4/6 leads to cell cycle arrest and has shown significant efficacy in the treatment of certain breast cancers.[18]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is often aberrantly activated in hematological malignancies and inflammatory diseases.[5][19][20] Cyclopropylpyrimidine-based JAK inhibitors can block this pathway, leading to reduced cell proliferation and survival.[21][22][23][24][25]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).[9][26][27][28] Cyclopropylpyrimidine compounds have been designed to target both wild-type and mutant forms of EGFR, offering a promising therapeutic strategy for these cancers.[14]

| Compound Class | Kinase Target | Cancer Indication | Representative IC50 | Reference |

| Pyrido[2,3-d]pyrimidines | CDK4 | Breast Cancer | 3.87 nM | [16] |

| Pyrrolopyrimidines | JAK1 | Inflammatory Diseases | 72 nM | [24] |

| Aminopyrimidines | EGFR | NSCLC | 0.7 - 0.9 µM | [27] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][29][30][31]

Objective: To determine the concentration of a cyclopropylpyrimidine compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate.

-

ATP.

-

Cyclopropylpyrimidine test compound.

-

ADP-Glo™ Reagent.

-

Kinase Detection Reagent.

-

96-well or 384-well white plates.

-

Luminometer.

Procedure:

-

Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the cyclopropylpyrimidine inhibitor. Include a no-inhibitor control.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1][10][11][12][32]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of cyclopropylpyrimidine compounds is crucial for optimizing their biological activity and drug-like properties.

-

Antiviral Agents: For cyclopropylpyrimidine nucleoside analogs, the stereochemistry of the cyclopropyl ring and the nature of the pyrimidine base are critical for antiviral activity. Modifications to the 5-position of the pyrimidine ring can significantly impact potency and selectivity.

-

Kinase Inhibitors: In the context of kinase inhibitors, the substitution pattern on both the cyclopropyl and pyrimidine rings dictates the selectivity and potency against different kinases. For example, in pyrrolopyrimidine-based JAK1 inhibitors, specific substitutions on a triazole moiety attached to the core scaffold were found to be crucial for achieving high selectivity over other JAK isoforms.[24] For CDK inhibitors, the nature of the substituent at the 2- and 4-positions of the pyrimidine ring is key for potent inhibition.[18][20][33][34] Similarly, for EGFR inhibitors, specific substitutions on the pyrimidine ring are essential for targeting mutant forms of the kinase.[14][28]

Conclusion and Future Perspectives

The cyclopropylpyrimidine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and diverse biological activity has led to the development of promising clinical candidates for the treatment of viral infections and cancer. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense potential for the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our knowledge of the intricate signaling pathways that underpin human disease continues to expand, the rational design of novel cyclopropylpyrimidine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs.

References

-

Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]

-

Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. [Link]

-

Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]

-

Synthesis of Cyclopropyl Carbocyclic Nucleosides via P(NMe2)3-Mediated Reductive Cyclopropanation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

-

Synthesis and antiviral activity of novel exomethylene cyclo-propyl pyrimidine nucleosides. ResearchGate. [Link]

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. NIH. [Link]

-

Janus kinase inhibitors. DermNet. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][29]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

-

Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. ResearchGate. [Link]

-

Synthesis of potentially antiviral cyclopropyl nucleosides. ResearchGate. [Link]

-

Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

-

CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. [Link]

-

A review: Mechanism of action of antiviral drugs. PubMed Central. [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PubMed Central. [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. [Link]

-

Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. NIH. [Link]

-

SAR on the pyrimidine ring. ResearchGate. [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]

-

SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. ResearchGate. [Link]

-

Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

-

Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]

-

A Review: Mechanism of Action of Antiviral Drugs. AMiner. [Link]

-

IC50. Wikipedia. [Link]

-

50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

Sources

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 12. ic50 values calculated: Topics by Science.gov [science.gov]

- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 16. promega.com [promega.com]

- 17. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

- 29. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. promega.com [promega.com]

- 31. IC50 Calculator | AAT Bioquest [aatbio.com]

- 32. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

An In-depth Technical Guide to Pyrimidine Synthesis Methodologies

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in nucleic acids and a wide array of biologically active compounds makes the efficient and strategic synthesis of pyrimidine derivatives a critical endeavor.[1][2] This guide provides a comprehensive overview of key methodologies, from venerable name reactions to modern catalytic systems, offering insights into not just the procedures, but the underlying chemical principles that govern them.

The Enduring Legacy of Classical Pyrimidine Synthesis

The foundations of pyrimidine synthesis were laid with robust, reliable reactions that remain relevant today. These methods, while sometimes requiring harsh conditions, are invaluable for their broad applicability and the wealth of literature supporting them.

The Pinner Synthesis: A Gateway to Substituted Pyrimidines

First described in 1884, the Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base.[3][4] This reaction is a powerful tool for accessing a wide variety of substituted pyrimidines.

1.1.1. Mechanistic Insights

The reaction proceeds through a series of well-defined steps, beginning with the activation of the dicarbonyl compound.[4] The choice of catalyst (acid or base) can influence the reaction pathway and the nature of the intermediates.

Diagram: Pinner Synthesis Workflow

Caption: A logical workflow for the Pinner synthesis of pyrimidines.

1.1.2. Experimental Protocol: Pinner Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5]

Materials:

-

1,3-dicarbonyl compound (1.0 eq)

-

Amidine hydrochloride (1.2 eq)

-

Ethanol

Procedure:

-

A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.